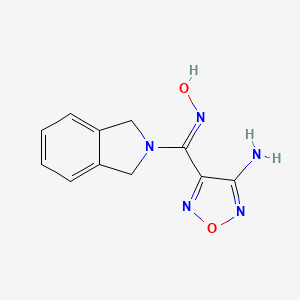

(4-Amino-1,2,5-oxadiazol-3-yl)(isoindolin-2-yl)methanone oxime

Vue d'ensemble

Description

LW106 est un nouvel inhibiteur de petite molécule de l'indoleamine 2,3-dioxygénase 1 (IDO1). Cette enzyme est impliquée dans le catabolisme du tryptophane, un acide aminé essentiel, et joue un rôle important dans la régulation immunitaire. LW106 a montré des résultats prometteurs dans des études précliniques, en particulier dans sa capacité à inhiber la croissance tumorale en modulant le microenvironnement tumoral .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de LW106 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation de la structure de base, suivie de modifications de groupes fonctionnels pour atteindre l'activité souhaitée. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de conditions spécifiques de température et de pression pour optimiser le rendement et la pureté du composé .

Méthodes de production industrielle

La production industrielle de LW106 impliquerait probablement une mise à l'échelle du processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction pour une production à grande échelle, la garantie d'une qualité et d'un rendement constants et la mise en œuvre de techniques de purification pour isoler le produit final. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et l'extensibilité du processus de production .

Analyse Des Réactions Chimiques

Types de réactions

LW106 subit diverses réactions chimiques, notamment :

Oxydation : LW106 peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Le composé peut être réduit pour former des dérivés réduits.

Substitution : LW106 peut subir des réactions de substitution où des groupes fonctionnels spécifiques sont remplacés par d'autres.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes, les acides et les bases sont employés dans les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés déshydroxylés .

Applications de la recherche scientifique

LW106 a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé outil pour étudier l'inhibition de l'indoleamine 2,3-dioxygénase 1 et ses effets sur le métabolisme du tryptophane.

Biologie : Étudié pour son rôle dans la modulation des réponses immunitaires et son potentiel en tant qu'agent immunothérapeutique.

Médecine : Exploré pour son potentiel en thérapie anticancéreuse, en particulier en combinaison avec d'autres traitements tels que les inhibiteurs de points de contrôle immunitaires et la chimiothérapie.

Industrie : Applications potentielles dans le développement de nouveaux agents thérapeutiques et comme outil de recherche dans la découverte de médicaments

Mécanisme d'action

LW106 exerce ses effets en inhibant l'activité de l'indoleamine 2,3-dioxygénase 1. Cette enzyme est responsable du catabolisme du tryptophane en kynurénine. En inhibant cette voie, LW106 réduit la production de kynurénine, qui est connue pour supprimer les réponses immunitaires. Cela conduit à une infiltration accrue de cellules T effectrices prolifératives dans les tumeurs et à une réduction du recrutement des cellules T régulatrices, des cellules endothéliales et des fibroblastes associés au cancer. Par conséquent, LW106 limite la croissance et la progression tumorale en modulant le microenvironnement tumoral .

Applications De Recherche Scientifique

LW106 has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study the inhibition of indoleamine 2,3-dioxygenase 1 and its effects on tryptophan metabolism.

Biology: Investigated for its role in modulating immune responses and its potential as an immunotherapeutic agent.

Medicine: Explored for its potential in cancer therapy, particularly in combination with other treatments such as immune checkpoint inhibitors and chemotherapy.

Industry: Potential applications in the development of new therapeutic agents and as a research tool in drug discovery

Mécanisme D'action

LW106 exerts its effects by inhibiting the activity of indoleamine 2,3-dioxygenase 1. This enzyme is responsible for the catabolism of tryptophan into kynurenine. By inhibiting this pathway, LW106 reduces the production of kynurenine, which is known to suppress immune responses. This leads to enhanced infiltration of proliferative T effector cells into tumors and reduced recruitment of regulatory T cells, endothelial cells, and cancer-associated fibroblasts. Consequently, LW106 limits tumor growth and progression by modulating the tumor microenvironment .

Comparaison Avec Des Composés Similaires

Composés similaires

Epacadostat : Un autre inhibiteur de l'indoleamine 2,3-dioxygénase 1 qui a été étudié de manière approfondie pour ses effets antitumoraux.

Indoximod : Un mimétique du tryptophane qui module la réponse immunitaire en inhibant l'indoleamine 2,3-dioxygénase 1.

Unicité de LW106

LW106 est unique dans sa capacité à inhiber la croissance tumorale plus efficacement que d'autres inhibiteurs de l'indoleamine 2,3-dioxygénase 1, tels que l'epacadostat, malgré une puissance moindre in vitro. Cette efficacité accrue est attribuée à sa capacité à moduler le microenvironnement tumoral en limitant la crosstalk stroma-immunitaire et en réduisant l'enrichissement des cellules souches cancéreuses .

Activité Biologique

The compound (4-Amino-1,2,5-oxadiazol-3-yl)(isoindolin-2-yl)methanone oxime is a notable member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 221.24 g/mol. The compound features a unique combination of an oxadiazole ring and an isoindoline structure, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole moiety exhibit a wide range of biological activities, including:

- Antimicrobial : Studies have shown that oxadiazole derivatives possess significant antibacterial and antifungal properties.

- Anticancer : Various derivatives have demonstrated cytotoxic effects against different cancer cell lines.

- Anti-inflammatory : Some compounds exhibit potential in reducing inflammation through modulation of cytokine production.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

- DNA Interaction : Some studies suggest that oxadiazole derivatives can intercalate with DNA, affecting replication and transcription processes.

Antimicrobial Activity

A study evaluated the antimicrobial activity of several oxadiazole derivatives against common pathogens. The results indicated that this compound exhibited significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) in the low micromolar range.

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 8 |

| Staphylococcus aureus | 16 |

Anticancer Activity

In vitro studies on various cancer cell lines demonstrated that the compound induced apoptosis in HeLa cells (cervical cancer), with an IC50 value of approximately 10 µM. The mechanism was linked to the activation of caspase pathways.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF7 (breast cancer) | 25 |

Anti-inflammatory Effects

Research on inflammatory models revealed that the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.

Comparison with Related Compounds

A comparison with structurally similar compounds highlights the unique biological profile of this compound:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 4-Hydroxy-1,2,5-Oxadiazole | Anticancer | Exhibits selective toxicity |

| 3-Amino-1,2,4-Oxadiazol | Antimicrobial | Broad-spectrum activity |

| Benzothiazole Derivatives | Antifungal | Lacks oxadiazole component |

Propriétés

Formule moléculaire |

C11H11N5O2 |

|---|---|

Poids moléculaire |

245.24 g/mol |

Nom IUPAC |

(NZ)-N-[(4-amino-1,2,5-oxadiazol-3-yl)-(1,3-dihydroisoindol-2-yl)methylidene]hydroxylamine |

InChI |

InChI=1S/C11H11N5O2/c12-10-9(14-18-15-10)11(13-17)16-5-7-3-1-2-4-8(7)6-16/h1-4,17H,5-6H2,(H2,12,15)/b13-11- |

Clé InChI |

QHVIXMMITPHBSL-QBFSEMIESA-N |

SMILES |

C1C2=CC=CC=C2CN1C(=NO)C3=NON=C3N |

SMILES isomérique |

C1C2=CC=CC=C2CN1/C(=N\O)/C3=NON=C3N |

SMILES canonique |

C1C2=CC=CC=C2CN1C(=NO)C3=NON=C3N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

LW-106; LW 106; LW106 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.